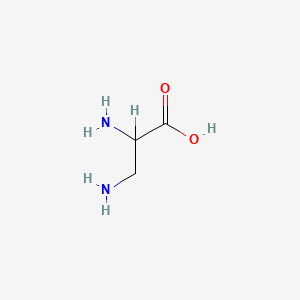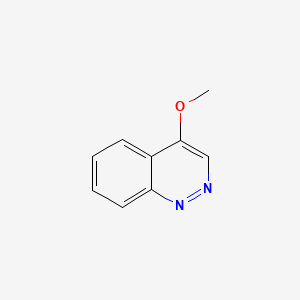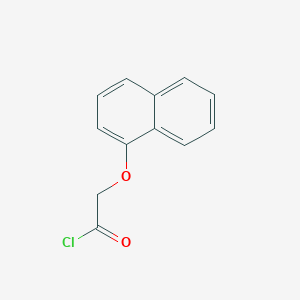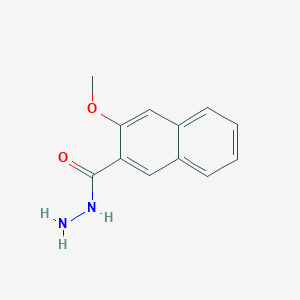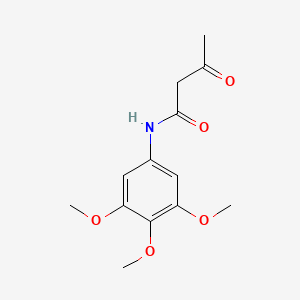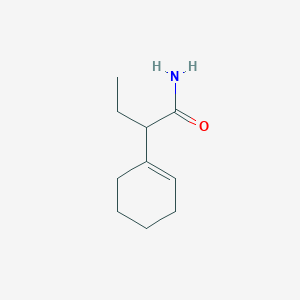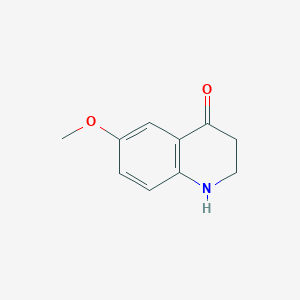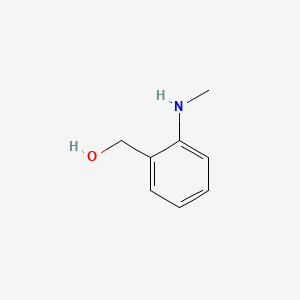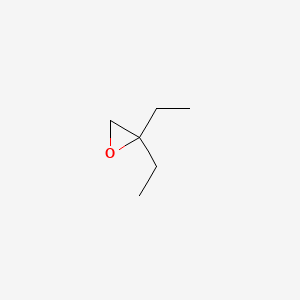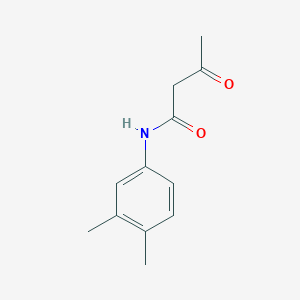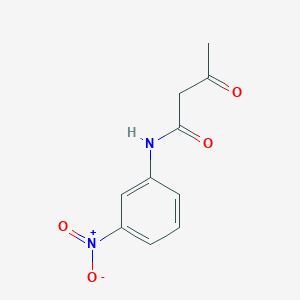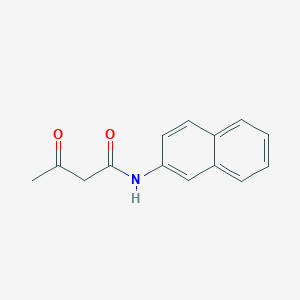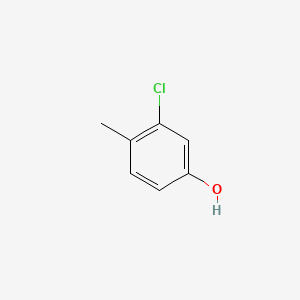
3-Chloro-4-methylphenol
Descripción general
Descripción
3-Chloro-4-methylphenol is an organic compound with the empirical formula C7H7ClO . It is a colorless to white solid at ambient temperatures, although yellowing occurs with exposure to light and air . It has a slight, phenolic odor .
Synthesis Analysis
The synthesis of 3-Chloro-4-methylphenol involves several steps. The main sources of Chlorophenols are the process of chlorination of phenol, hydrolysis of chlorobenzenes, the bleaching process of wood pulp, and degradation of pesticides .Molecular Structure Analysis
The molecular weight of 3-Chloro-4-methylphenol is 142.58 . The structure can be represented by the SMILES stringCc1ccc(O)cc1Cl . Chemical Reactions Analysis
The chloride element in 3-Chloro-4-methylphenol is immediately driven away from the parent substance by OH attack, which then accelerates the ring cleavage of methyl-p-benzoquinone, formed during the anodic oxidation of 3-Chloro-4-methylphenol .Physical And Chemical Properties Analysis
3-Chloro-4-methylphenol is a powder with a melting point between 48-53 °C . It is soluble in water .Aplicaciones Científicas De Investigación
Oxidation in Water
Kronholm et al. (2002) and Kronholm et al. (2001) both explored the oxidation of 4-chloro-3-methylphenol in liquid and vapor phases, and pressurized hot water/supercritical water, respectively. These studies focused on using this compound as a model pollutant, highlighting its potential in environmental research, particularly in understanding pollutant behavior and treatment methods in water systems (Kronholm et al., 2002) (Kronholm et al., 2001).
Voltammetric Determination
Guijarro et al. (1991) developed a voltammetric method for determining 4-chloro-3-methylphenol in aqueous solutions, using a glassy carbon electrode. This highlights its use in electroanalytical chemistry for detecting and quantifying phenolic compounds in various samples, including pharmaceutical and cosmetic products (Guijarro et al., 1991).
Analytical Chemistry and Environmental Monitoring
Castillo et al. (1997) investigated the determination of 4-chloro-3-methylphenol in water and industrial effluents, using liquid-solid extraction and liquid chromatography. This study underscores the importance of 4-chloro-3-methylphenol in monitoring environmental pollutants and ensuring the safety of water sources (Castillo et al., 1997).
Phototransformation in Water
Vialaton et al. (1998) explored the phototransformation of 4-chloro-2-methylphenol in various water types, demonstrating its potential for research in photodegradation processes and the impact of environmental factors like humic substances on these processes (Vialaton et al., 1998).
Spectroscopic Studies
Ulahannan et al. (2013) conducted vibrational spectroscopic studies on 4-chloro-3-methylphenol. They used IR and Raman spectra, along with harmonic vibrational wavenumbers, to analyze the compound. Such studies are crucial in the field of molecular spectroscopy, helping to understand the physical properties of molecules like 4-chloro-3-methylphenol (Ulahannan et al., 2013).
HPLC Analysis in Metal Working Fluids
Zang et al. (2010) developed a rapid HPLC method for the determination of 4-chloro-3-methylphenol in metal working fluids. This signifies the chemical's relevance in industrial contexts, particularly in monitoring and analyzing industrial substances (Zang et al., 2010).
Identification and Quantification in Allergenic Materials
Brown and Robinson (2008) used high-performance liquid chromatography to identify and quantify 4-chloro-3-methylphenol in a metalworking fluid that caused allergic reactions. This application is significant in industrial hygiene and occupational health, ensuring safety in the workplace (Brown & Robinson, 2008).
Disinfectant Residues in Water
Baranowska and Wojciechowska (2012) developed a chromatographic method for determining 4-chloro-3-methylphenol, among other substances, in water samples. This research is crucial in environmental science, particularly in studying the impact of disinfectants on water bodies (Baranowska & Wojciechowska, 2012).
Electrochemical Studies on Electrodes
Brycht et al. (2016) examined the electrochemical behavior of 4-chloro-3-methylphenol on boron-doped diamond electrodes. Such studies contribute to advancements in electrochemistry and sensor technology, particularly for environmental monitoring (Brycht et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
3-chloro-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZRLBWPEHFGCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060655 | |
| Record name | Phenol, 3-chloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methylphenol | |
CAS RN |
615-62-3 | |
| Record name | 3-Chloro-4-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-methylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 3-chloro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 3-chloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Chloro-4-methylphenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47HY68GZ7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

